3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline
Overview
Description
3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline: is an organic compound that features both an imidazole ring and a trifluoromethyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide or a similar reagent.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent.
Coupling with Aniline: The final step involves coupling the imidazole derivative with an aniline derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, such as substituted anilines or imidazoles.
Scientific Research Applications
3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study biological processes involving imidazole-containing enzymes or proteins.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Electronic Effects: In materials science, the compound’s electronic properties can influence the conductivity and other characteristics of the materials it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Imidazole-1-yl)-5-(trifluoromethyl)aniline: Lacks the methyl group on the imidazole ring.
3-(2-Methyl-1H-imidazole-1-yl)-4-(trifluoromethyl)aniline: The trifluoromethyl group is positioned differently on the aniline ring.
3-(2-Methyl-1H-imidazole-1-yl)-5-(difluoromethyl)aniline: Has a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the methyl group on the imidazole ring and the trifluoromethyl group on the aniline ring gives 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline unique electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
3-(2-methylimidazol-1-yl)-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-16-2-3-17(7)10-5-8(11(12,13)14)4-9(15)6-10/h2-6H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETRKLAUVABHFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=CC(=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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